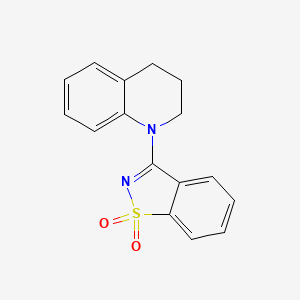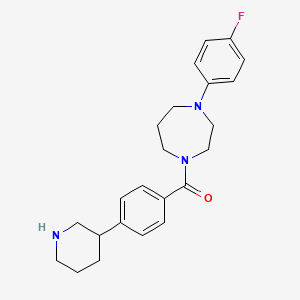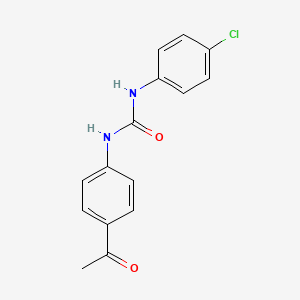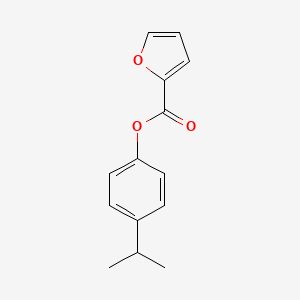
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.07759887 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Unique Regioselectivity in C(sp3)-H Alkylation
G. Lahm and T. Opatz (2014) explored the benzoxazol-2-yl- substituent as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds. This method showed unique regioselectivity, particularly for 1,2,3,4-tetrahydroisoquinolines, with activation exclusively occurring at the 3-position, demonstrating the potential for selective synthetic modifications of complex molecules (Lahm & Opatz, 2014).
Antimicrobial Activity of Tetrahydroisoquinoline Derivatives
N. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline. Their study highlighted the antimicrobial potential of these compounds, with certain derivatives showing promising activity profiles, suggesting a route to new antimicrobial agents (Rao et al., 2020).
Synthesis of Tetrahydroisoquinolin-4-ols
V. Moshkin and V. Sosnovskikh (2013) developed a one-pot synthesis for tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement. This methodology offers an efficient way to synthesize tetrahydroisoquinoline derivatives, which are important in medicinal chemistry (Moshkin & Sosnovskikh, 2013).
Redox-Annulation of Cyclic Amines
The work by Weijie Chen and D. Seidel (2016) on the redox-annulation of cyclic amines and β-ketoaldehydes to form benzo[a]quinolizine-2-one derivatives highlights a novel intramolecular redox-Mannich process. This process enables the assembly of complex molecular structures from simpler components, showcasing the versatility of tetrahydroisoquinoline derivatives in synthesizing bioactive molecules (Chen & Seidel, 2016).
Anticancer Potential of Tetrahydroisoquinoline Derivatives
K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with anticancer activity. Their research into the cytotoxicity of these compounds against breast cancer cell lines demonstrates the therapeutic potential of tetrahydroisoquinoline derivatives as anticancer agents (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20)15-10-4-2-8-13(15)16(17-21)18-11-5-7-12-6-1-3-9-14(12)18/h1-4,6,8-10H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFREBLYHGIUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5600124.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5600125.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5600126.png)
![2-chlorobenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5600132.png)

![ethyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5600142.png)


![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5600173.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide](/img/structure/B5600206.png)
![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)

